molecular formula C14H20F3N3 B351482 3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine CAS No. 20529-25-3

3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine

Cat. No. B351482
CAS RN: 20529-25-3
M. Wt: 287.32g/mol
InChI Key: DBWAVASEYCLVEP-UHFFFAOYSA-N
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Description

“3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine” is an aromatic ether consisting of 4-trifluoromethylphenol in which the hydrogen of the phenolic hydroxy group is replaced by a 3-(methylamino)-1-phenylpropyl group .

Scientific Research Applications

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, including compounds with 3-(trifluoromethyl)phenyl substitutions, have been synthesized and demonstrated promising antiproliferative effects against MCF-7 breast cancer cells, comparable to the effective anticancer drug, cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Synthesis and Characterization

Research includes the synthesis of compounds like 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, characterized by NMR and mass spectrometry analysis (Grijalvo, Nuñez, & Eritja, 2015).

Cytotoxic and Carbonic Anhydrase Inhibitory Effects

New Mannich bases, including compounds with a 1-(3-trifluoromethyl)phenyl piperazine unit, showed cytotoxic/anticancer activity and potent carbonic anhydrase inhibitory effects (Gul et al., 2019).

Allosteric Enhancers

2-Amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes, including derivatives with a 4-trifluoromethyl substitution, have been synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor, showing significant binding and functional activity (Romagnoli et al., 2008).

Reactivity and Adsorption Studies

Research on 3-(adamantan-1-yl)-4-phenyl-1-[(4-phenylpiperazin-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione (APMT), which includes the study of its local reactive properties and adsorption behavior, provides significant insights into its potential pharmaceutical applications (Al-Ghulikah et al., 2021).

Enantiomeric Synthesis

The synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, important in medicinal chemistry, has been achieved through a diastereoselective nucleophilic addition of the Ruppert-Prakash reagent to α-amino sulfinylimines (Sánchez-Roselló et al., 2014).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives, including Mannich base derivatives incorporating piperazine units, have been synthesized and demonstrated to possess good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Anti-Bone Cancer Activity and Molecular Docking

A heterocyclic compound with a 4-(4-(4-hydroxyphenyl)piperazin-1-yl) phenyl structure has been synthesized and evaluated for anti-bone cancer activity, alongside molecular docking studies for potential antiviral activity (Lv et al., 2019).

Safety And Hazards

The safety and hazards associated with “3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine” are not clearly outlined in the search results .

properties

IUPAC Name

3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N3/c15-14(16,17)12-3-1-4-13(11-12)20-9-7-19(8-10-20)6-2-5-18/h1,3-4,11H,2,5-10,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWAVASEYCLVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Yoo, J Yoon, AN Pae, H Rhim, WK Park… - Bioorganic & medicinal …, 2010 - Elsevier
A novel series of 5-HT 2A ligands that contain a (phenylpiperazinyl-propyl)arylsulfonamides skeleton was synthesized. Thirty-seven N-(cycloalkylmethyl)-4-methoxy-N-(3-(4-…
Number of citations: 13 www.sciencedirect.com

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